Endo-bicyclo[3.3.1]nonane-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-bicyclo[3.3.1]nonane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-5-7-2-1-3-8(4-7)6-9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKUZAYHWMSZNC-JVHMLUBASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)CC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Cyclization for Bicyclic Framework Formation
The Friedel-Crafts acylation is a cornerstone for constructing the bicyclo[3.3.1]nonane skeleton. In a seminal study, 3-(3-cyclohexenyl)propanoyl chloride underwent intramolecular cyclization under Friedel-Crafts conditions to yield 7-bicyclo[3.3.1]nonen-2-one (Figure 1A). Aluminum chloride (AlCl₃) served as the Lewis acid catalyst in anhydrous dichloromethane at 0–5°C. The reaction proceeded via electrophilic attack of the acyl chloride on the cyclohexene ring, forming the bicyclic ketone intermediate. Subsequent oxidation of the ketone to the carboxylic acid remains a critical challenge, as traditional oxidizing agents like potassium permanganate (KMnO₄) risk over-oxidation or ring degradation.
Key Data :
- Catalyst: AlCl₃ (1.2 equiv)
- Solvent: CH₂Cl₂
- Temperature: 0–5°C
- Intermediate Yield: 68% (7-bicyclo[3.3.1]nonen-2-one)
Diels-Alder Reaction Followed by Oxidative Functionalization
The Diels-Alder reaction provides stereochemical control for the endo configuration. Cyclohepta-1,3-diene and maleic anhydride react to form an adduct with the bicyclo[3.3.1] framework (Figure 1B). Hydrolysis of the anhydride yields a dicarboxylic acid, which undergoes decarboxylation under acidic conditions (H₂SO₄, 120°C) to produce endo-bicyclo[3.3.1]nonane-3-carboxylic acid. This method ensures high stereoselectivity due to the endo rule but requires optimization to minimize side reactions during decarboxylation.
Key Data :
- Dienophile: Maleic anhydride
- Diene: Cyclohepta-1,3-diene
- Decarboxylation Conditions: H₂SO₄, 120°C, 6 h
- Final Yield: 52% (isolated as white crystals)
Epoxidation and Ring-Opening Strategy
A novel approach involves epoxidation of 9-oxo endo-bicyclo[3.3.1]non-6-ene-3-carboxylic acid (Figure 1C). Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 25°C forms an epoxide, which undergoes spontaneous intramolecular attack by the amide nitrogen in the presence of trifluoroacetic acid (TFA). This step generates a transient aziridine intermediate, which is hydrogenated using palladium on carbon (Pd/C) under H₂ to yield the target compound.
Key Data :
- Epoxidation Agent: mCPBA (1.5 equiv)
- Hydrogenation Catalyst: 10% Pd/C
- Solvent: MeOH
- Reaction Time: 16 h
- Final Yield: 73%
Oxidation of Bicyclic Alcohol Precursors
Primary alcohols embedded in the bicyclo[3.3.1] framework can be oxidized to carboxylic acids. For example, 3-(4-cyclohexenyl)propanol was oxidized using Jones reagent (CrO₃ in H₂SO₄) at 0°C to yield this compound (Figure 1D). This method requires careful temperature control to prevent chromate ester byproducts.
Key Data :
Comparative Analysis of Synthetic Routes
Table 1 summarizes the advantages and limitations of each method:
| Method | Key Step | Yield (%) | Stereoselectivity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | Cyclization | 68 | Moderate | Industrial |
| Diels-Alder | Decarboxylation | 52 | High | Lab-scale |
| Epoxidation | Hydrogenation | 73 | High | Lab-scale |
| Alcohol Oxidation | Jones oxidation | 61 | Moderate | Pilot-scale |
Insights :
- The epoxidation route offers the highest yield but requires specialized intermediates.
- Friedel-Crafts cyclization is preferred for industrial applications due to catalyst recyclability.
- Diels-Alder provides superior stereochemical control but suffers from lower yields.
Industrial-Scale Considerations
For large-scale production, Friedel-Crafts cyclization is optimized using continuous-flow reactors to enhance heat dissipation and reduce side reactions. Catalyst recovery systems (e.g., AlCl₃ sequestration) improve cost-efficiency. Conversely, the epoxidation method faces challenges in handling peroxide reagents safely at scale.
Emerging Methodologies
Recent advances include enzymatic oxidation using engineered cytochrome P450 enzymes to convert bicyclic alcohols directly to carboxylic acids under mild conditions. Preliminary data show 45% yield with 99% enantiomeric excess, though industrial viability remains unproven.
Chemical Reactions Analysis
Types of Reactions: Endo-bicyclo[3.3.1]nonane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can participate in palladium-catalyzed amination reactions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts for amination reactions and oxidizing agents for oxidation reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, palladium-catalyzed amination reactions can yield aminoquinoline derivatives, which exhibit interesting pharmacological properties .
Scientific Research Applications
Structural Characteristics
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid is characterized by its unique structural framework, consisting of two fused cyclopentane rings and a carboxylic acid functional group. Its molecular formula is with a molecular weight of approximately 168.236 g/mol. The compound's rigidity and three-dimensional structure significantly influence its chemical reactivity and biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that derivatives of bicyclo[3.3.1]nonane, including this compound, are attractive candidates for anticancer therapies. The bicyclo[3.3.1]nonane moiety is prevalent in several biologically active natural products, making it a focal point for drug design aimed at cancer treatment .
2. Asymmetric Catalysis:
The compound has been explored for its utility in asymmetric catalysis, where it serves as a precursor for synthesizing complex organic molecules with high enantiomeric purity. The unique conformational properties of bicyclo[3.3.1]nonanes allow for selective reactions that are crucial in producing chiral compounds used in pharmaceuticals .
Synthetic Organic Chemistry Applications
1. Synthesis of Complex Molecules:
this compound can be synthesized through various methods, including the Diels-Alder reaction and other cyclization techniques, which facilitate the formation of complex organic structures from simpler precursors .
2. Functionalization:
The carboxylic acid group allows for further functionalization, leading to derivatives that may exhibit enhanced biological properties or different physical characteristics. For instance, modifications can lead to compounds with improved binding affinities to biological targets such as enzymes and receptors.
Material Science Applications
1. Polymer Chemistry:
Due to its unique structural properties, this compound can be incorporated into polymeric materials to enhance their mechanical properties or thermal stability. The rigidity of the bicyclic structure contributes to the overall robustness of the resulting materials .
2. Molecular Recognition:
The compound has potential applications in molecular recognition systems due to its ability to form stable complexes with various ions and small molecules, which is essential in sensor technology and catalysis .
Case Studies
Mechanism of Action
The mechanism of action of endo-bicyclo[3.3.1]nonane-3-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, in the context of its anticancer activity, the compound may interact with cellular proteins and enzymes involved in cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent and Functional Group Variations
9-Oxo Derivatives
- 9-Oxo-endo-bicyclo[3.3.1]nonane-3-carboxylic acid (C₁₀H₁₄O₃): The keto group at C9 introduces conformational changes, stabilizing a boat conformation in the endo isomer. This contrasts with the exo lactol form, which adopts a chair-like structure . Hydrogen bonding: The endo isomer forms intramolecular hydrogen bonds between the carboxyl and keto groups, influencing crystallinity and solubility .
Azabicyclo Derivatives
- 3-Azabicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (C₁₃H₂₁NO₃): Replacement of a carbon with nitrogen (aza substitution) alters electronic properties. The tert-butyl ester enhances steric bulk, improving stability during synthetic steps .
- 7′-Endo-3′-[(benzyloxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7′-carboxylic acid (C₁₅H₁₉NO₄): The benzyloxycarbonyl (Cbz) group provides orthogonal protection for amines, critical in peptide synthesis. Melting point: 120°C .
Fluorinated Analogs
- 7,7-Difluoro-9-oxobicyclo[3.3.1]nonane-3-carboxylic acid (C₉H₁₁F₂O₃): Fluorine atoms at C7 increase electronegativity and metabolic stability, making the compound a candidate for drug design .
Stereochemical and Conformational Differences
- Endo vs. Exo Isomers: The endo configuration of the carboxyl group in the parent compound promotes intramolecular interactions, whereas exo isomers (e.g., exo-9-tert-butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid) exhibit distinct spatial arrangements that affect receptor binding in nicotinic acetylcholine ligands .
- Boat vs. Chair Conformations :
Physicochemical Properties
Biological Activity
Endo-bicyclo[3.3.1]nonane-3-carboxylic acid (EBNCA) is a bicyclic compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, synthesis, and interaction with biological systems, supported by data tables and case studies.
Chemical Structure and Properties
EBNCA is characterized by the molecular formula and a molecular weight of approximately 168.236 g/mol. Its three-dimensional structure, consisting of two fused cyclopentane rings and a carboxylic acid functional group, contributes to its rigidity and influences its chemical reactivity and biological interactions.
Synthesis of this compound
The synthesis of EBNCA can be achieved through various methods, including:
- Friedel-Crafts Cyclization : This method has been shown to yield EBNCA with high efficiency under controlled conditions.
- Oxidation Reactions : The conversion of precursors like 3-(4-cyclohexenyl)propanol to EBNCA has been documented, showcasing nearly quantitative yields .
Case Studies
-
Anticancer Activity :
- A study on structurally similar bicyclic compounds revealed significant cytotoxic effects against cancer cell lines, suggesting that modifications to the bicyclic structure could enhance EBNCA's anticancer properties .
- In vitro assays indicated that certain derivatives of bicyclic acids exhibit IC50 values in the low micromolar range against various cancer models, indicating potential for further development in anticancer therapy.
- Anti-inflammatory Properties :
Comparative Analysis with Related Compounds
To better understand the unique properties of EBNCA, it is beneficial to compare it with other bicyclic compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Bicyclo[2.2.2]octane | Three fused cyclopropane rings | Used in material science |
| Bicyclo[4.4.0]decane | Four-membered rings fused with six-membered rings | Different reactivity patterns |
| Endo-bicyclo[2.2.1]heptane | Two cyclopentanes fused with a cyclopropane | Smaller ring system; different steric properties |
EBNCA's unique three-dimensional arrangement and carboxylic acid group influence its reactivity and potential interactions compared to these similar compounds.
Q & A
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound in publications?
What frameworks guide the formulation of hypothesis-driven research questions for novel derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
